![molecular formula C9H11BrN2 B3047222 5-Bromo-1-N-cyclopropylbenzene-1,2-diamine CAS No. 1356483-77-6](/img/structure/B3047222.png)
5-Bromo-1-N-cyclopropylbenzene-1,2-diamine
Overview
Description
5-Bromo-1-N-cyclopropylbenzene-1,2-diamine, also known as BCPD, is a compound with promising applications in various fields of research and industry. It has a CAS Number of 1356483-77-6 and a molecular weight of 227.1 . The IUPAC name for this compound is 4-bromo-N~2~-cyclopropyl-1,2-benzenediamine .
Molecular Structure Analysis
The molecular formula of 5-Bromo-1-N-cyclopropylbenzene-1,2-diamine is C9H11BrN2 . The InChI code for this compound is 1S/C9H11BrN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.1 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromo-1-N-cyclopropylbenzene-1,2-diamine serves as a versatile building block in organic synthesis. It has been used in the palladium-catalyzed domino reaction with 2-alkynylbenzenamine, leading to the formation of complex compounds such as 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cyclization processes. The regioselectivity of the final products can be influenced by ligand choices, highlighting its utility in synthetic chemistry for creating diverse molecular structures (Li et al., 2012).
Structural and Spectroscopic Analysis
Compounds containing bromobenzyldiamine moieties, related to 5-Bromo-1-N-cyclopropylbenzene-1,2-diamine, have been synthesized and characterized through various spectroscopic methods. These compounds exhibit interesting structural properties, as confirmed by X-ray crystallography, and show potential biological activity. Their synthesis involves the reduction of Schiff bases, which are formed from the condensation reactions of bromobenzaldehydes with aliphatic diamines, demonstrating the compound's role in forming structurally diverse and biologically relevant molecules (Güven Kuzey et al., 2020).
Biological Activity Studies
While direct studies on 5-Bromo-1-N-cyclopropylbenzene-1,2-diamine may be limited, related compounds have been evaluated for their antimicrobial activities against various bacteria and fungi. These studies suggest the potential of bromobenzyldiamine derivatives in developing new antimicrobial agents, highlighting the importance of such compounds in medicinal chemistry research (Güven Kuzey et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-N-cyclopropylbenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZYOFPXATQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272715 | |
Record name | 4-Bromo-N2-cyclopropyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N1-cyclopropylbenzene-1,2-diamine | |
CAS RN |
1356483-77-6 | |
Record name | 4-Bromo-N2-cyclopropyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N2-cyclopropyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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